Encainide - 66778-36-7

Encainide

Catalog Number: EVT-267231
CAS Number: 66778-36-7
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encainide is a synthetic compound classified as a Class IC antiarrhythmic agent. [] In scientific research, it serves as a valuable tool to investigate cardiac electrophysiology, particularly the function of ion channels in cardiac muscle cells. Encainide's effects on these channels, particularly sodium channels, provide insights into the mechanisms of cardiac arrhythmias and the development of novel antiarrhythmic therapies.

Future Directions
  • Exploring new therapeutic targets: Encainide's effects on potassium channels in smooth muscle cells [] warrant further investigation for potential applications beyond cardiac arrhythmias.

O-Desmethyl Encainide (ODE)

Compound Description: O-Desmethyl Encainide (ODE) is a major active metabolite of Encainide. It is formed by O-demethylation of the aromatic methyl ether group in Encainide. ODE exhibits more potent antiarrhythmic activity compared to Encainide in several models [, ]. It is a more potent sodium channel blocker than Encainide and exhibits a greater effect on cardiac conduction parameters, such as QRS duration, compared to Encainide [, ]. ODE also exhibits a shorter duration of action compared to Encainide [].

Relevance: ODE is a key metabolite of Encainide and significantly contributes to its antiarrhythmic effects, particularly in individuals characterized as extensive metabolizers (EM) who exhibit higher levels of ODE compared to poor metabolizers (PM) [, , , ]. The differences in the pharmacological activity of ODE and Encainide, along with the polymorphic metabolism of Encainide, contribute to the complex pharmacokinetic and pharmacodynamic profile of Encainide.

3-Methoxy-O-Desmethyl Encainide (3MODE)

Compound Description: 3-Methoxy-O-Desmethyl Encainide (3MODE) is another major active metabolite of Encainide, formed through a series of metabolic transformations [, ]. Like ODE, 3MODE displays potent antiarrhythmic activity [, ]. It prolongs both atrial and ventricular effective refractory periods, distinguishing its electrophysiological profile from ODE []. Studies also suggest 3MODE has a more uniform disposition compared to ODE, making it a potentially promising antiarrhythmic agent [].

Relevance: 3MODE, alongside ODE, plays a critical role in mediating the antiarrhythmic effects of Encainide, particularly in extensive metabolizers [, ]. It possesses distinct electrophysiological characteristics compared to both Encainide and ODE, contributing to the overall therapeutic profile of Encainide.

N-Desmethyl Encainide (NDE)

Compound Description: N-Desmethyl Encainide (NDE) is a minor metabolite of Encainide resulting from N-demethylation of the piperidyl nitrogen []. Although less potent than Encainide, ODE, and 3MODE, NDE still exhibits antiarrhythmic properties [, ]. It displays a potency similar to Encainide in depressing cardiac conduction [].

N,O-Didesmethyl Encainide (DDE)

Compound Description: N,O-Didesmethyl Encainide (DDE) is a minor metabolite of Encainide, detected in the urine of individuals treated with the drug [, ]. Its formation involves both N-demethylation and O-demethylation of Encainide.

3-Hydroxy-Encainide

Compound Description: 3-Hydroxy-Encainide is a newly identified metabolite of Encainide []. Its formation involves hydroxylation at the 3-position of the aromatic ring.

O-Demethyl Encainide-Lactam

Compound Description: O-Demethyl Encainide-Lactam is another novel metabolite of Encainide formed by oxidation at the carbon alpha to the piperidyl nitrogen, followed by cyclization to form a lactam ring [].

Classification
  • Type: Antiarrhythmic agent
  • Class: Class Ic (sodium channel blocker)
  • Chemical Formula: C22H28N2O2
  • Molecular Weight: 352.4699 g/mol
Synthesis Analysis

Encainide is synthesized through the acylation of 2-(1-methyl-2-piperidyl)ethyl aniline with 4-methoxybenzoic acid chloride. This reaction typically involves the following steps:

  1. Reagents:
    • 2-(1-methyl-2-piperidyl)ethyl aniline
    • 4-methoxybenzoic acid chloride
    • A suitable solvent (e.g., dichloromethane)
  2. Reaction Conditions:
    • The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
    • A base, such as triethylamine, may be used to neutralize the hydrochloric acid generated during the reaction.
  3. Yield and Purification:
    • The product is typically purified through recrystallization or chromatography to obtain encainide in high purity.

This method of synthesis has been documented in various patents and scientific literature, ensuring reproducibility and efficiency in producing encainide .

Molecular Structure Analysis

The molecular structure of encainide features several key components:

  • Core Structure: The compound consists of a p-anisidine derivative, which contributes to its pharmacological activity.
  • Functional Groups: The presence of a methoxy group (-OCH3) enhances lipophilicity, aiding in membrane permeability.
  • Piperidine Moiety: The 1-methyl-2-piperidyl group plays a crucial role in binding to sodium channels.

Structural Data

  • Molecular Geometry: Encainide has a complex three-dimensional structure that allows it to interact effectively with sodium channels.
  • Stereochemistry: Encainide exists as a racemic mixture, which can influence its pharmacodynamics and pharmacokinetics.
Chemical Reactions Analysis

Encainide undergoes various chemical reactions, primarily related to its interactions with biological systems:

  1. Sodium Channel Interaction:
    • Encainide binds to voltage-gated sodium channels, stabilizing the inactive state and reducing excitability.
  2. Metabolic Reactions:
    • Encainide is metabolized by cytochrome P450 enzymes, leading to hydroxylation and other modifications that affect its pharmacological profile .
  3. Degradation Pathways:
    • Under certain conditions, encainide can degrade into less active metabolites, which may have implications for its therapeutic efficacy.
Mechanism of Action

Encainide primarily acts as a sodium channel blocker. Its mechanism can be summarized as follows:

  • Binding Affinity: Encainide preferentially binds to the inactive state of voltage-gated sodium channels, inhibiting sodium influx during depolarization.
  • Effect on Action Potentials: By decreasing the rate of rise of action potentials, encainide effectively prolongs the refractory period in cardiac tissues without significantly affecting the duration of the action potential itself.
  • Clinical Implications: This mechanism results in decreased automaticity and conduction velocity within cardiac tissues, making it effective for managing arrhythmias .
Physical and Chemical Properties Analysis

Encainide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range indicative of purity.

Relevant Data

  • LogP (Partition Coefficient): Indicates moderate lipophilicity, which influences absorption and distribution.
  • pKa Values: Reflects the ionization state at physiological pH, critical for understanding its pharmacokinetics.
Applications

Although encainide has been largely withdrawn from clinical use due to safety concerns related to proarrhythmic effects, it has been studied for various applications:

  1. Antiarrhythmic Therapy: Initially used for treating ventricular tachycardia and other arrhythmias.
  2. Pharmacological Research: Investigated for its potential effects on ion channel dynamics and cardiac physiology.
  3. Comparative Studies: Used in studies comparing the efficacy and safety profiles of newer antiarrhythmic agents.

Encainide remains an important compound in the context of pharmacology and medicinal chemistry due to its unique properties and historical significance in antiarrhythmic therapy .

Historical Context and Development of Encainide

Discovery and Classification as a Class IC Antiarrhythmic Agent

Encainide emerged in the late 1970s as a structurally novel antiarrhythmic compound, characterized by its benzanilide backbone. It was pharmacologically classified as a Class IC agent under the Vaughan-Williams system due to its potent inhibition of cardiac voltage-gated sodium (Na⁺) channels. This inhibition occurred predominantly during the activated (open) state of the channel, leading to a marked reduction in the maximum upstroke velocity (Vmax) of phase 0 depolarization in the cardiac action potential. Unlike Class IA agents (e.g., quinidine), encainide exerted minimal effect on action potential duration or myocardial repolarization phases, distinguishing its electrophysiological profile [3] [7].

A critical characteristic was encainide’s significant slowing of cardiac conduction velocity, evidenced electrocardiographically by dose-dependent prolongation of the PR interval and QRS complex duration, without substantial QT interval changes. This "pure" conduction slowing effect became a hallmark of Class IC agents. Encainide underwent extensive hepatic metabolism into two major active metabolites: O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (MODE). Both metabolites retained potent sodium channel blocking activity, contributing significantly to its long-term antiarrhythmic efficacy, particularly with chronic dosing [3] [5].

Table 1: Electrophysiological Properties of Class I Antiarrhythmic Subtypes

ClassSodium Channel BlockEffect on APD/QTEffect on ConductionRepresentative Drugs
IAModerateProlongationModerate slowingQuinidine, Procainamide
IBMildShorteningMinimal slowingLidocaine, Mexiletine
ICStrongMinimal changeMarked slowingEncainide, Flecainide

Rationale for Initial Clinical Use in Ventricular and Supraventricular Arrhythmias

Encainide's development was driven by the clinical need for effective suppression of diverse cardiac arrhythmias. Its potent conduction-slowing properties proved particularly effective in disrupting re-entrant circuits, the underlying mechanism of many supraventricular and ventricular tachyarrhythmias. Initial clinical studies in the early 1980s demonstrated high efficacy rates. In one review encompassing 230 patients with supraventricular arrhythmias, encainide achieved excellent short- and long-term control in most cases. This included conditions such as:

  • Atrioventricular (AV) nodal reentrant tachycardia (AVNRT): Encainide increased anterograde and retrograde refractory periods within the AV node, terminating the re-entry loop [1] [5].
  • Atrioventricular reentrant tachycardia (AVRT/WPW syndrome): Encainide potently blocked conduction via accessory pathways, particularly in the anterograde direction, reducing the risk of rapid ventricular rates during atrial fibrillation [1].
  • Paroxysmal Atrial Fibrillation/Flutter (PAF) and Ectopic Atrial Tachycardia: By suppressing atrial premature beats and slowing intra-atrial conduction, encainide reduced the initiation and maintenance of atrial arrhythmias [1] [5].
  • Incessant Supraventricular Tachycardia (SVT): Notably successful in pediatric cases where incessant SVT had led to tachycardia-induced cardiomyopathy, with encainide often reversing ventricular dysfunction [1].

For ventricular arrhythmias, early open-label studies reported significant suppression of frequent premature ventricular contractions (PVCs) and runs of non-sustained ventricular tachycardia (NSVT), especially in patients without significant structural heart disease. Its favorable hemodynamic profile—lack of significant negative inotropic effect or blood pressure lowering—was viewed as an advantage over older antiarrhythmics, suggesting potential utility in patients with compromised cardiac function [3] [7]. This combination of electrophysiological efficacy and hemodynamic neutrality positioned encainide as a promising broad-spectrum antiarrhythmic agent.

Timeline of Withdrawal from Clinical Use: Insights from the Cardiac Arrhythmia Suppression Trial (CAST)

The promising trajectory of encainide was dramatically reversed by the landmark Cardiac Arrhythmia Suppression Trial (CAST), initiated in the mid-1980s. CAST was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular ectopy (PVCs) with antiarrhythmic drugs after myocardial infarction (MI) would reduce the incidence of sudden cardiac death. Patients (n=2,309 enrolled) who had suffered an MI 6 days to 2 years prior and had ≥6 PVCs per hour were recruited. They underwent open-label titration with encainide, flecainide (another Class IC drug), or moricizine. Patients achieving significant PVC suppression (≈75% of those titrated) were then randomized to active drug or placebo for long-term therapy [2] [6] [8].

Interim results released in 1989 revealed a startling and unequivocal outcome: patients randomized to encainide or flecainide experienced significantly higher mortality than those on placebo. Specifically:

  • Arrhythmic Death or Cardiac Arrest: 4.5% (33/730) in encainide/flecainide vs. 1.2% (9/725) in placebo (Relative Risk 3.6; 95% CI 1.7–8.5).
  • Total Mortality: 7.7% (56/730) in encainide/flecainide vs. 3.0% (22/725) in placebo (Relative Risk 2.5; 95% CI 1.6–4.5) [2] [8].

Table 2: CAST Trial Mortality Outcomes (Encainide/Flecainide vs. Placebo)

OutcomeEncainide/Flecainide (n=730)Placebo (n=725)Relative Risk (95% CI)
Arrhythmic Death/Cardiac Arrest33 (4.5%)9 (1.2%)3.6 (1.7 - 8.5)
All-Cause Mortality56 (7.7%)22 (3.0%)2.5 (1.6 - 4.5)

These results led to the immediate discontinuation of the encainide and flecainide arms of CAST in 1989. The trial investigators concluded that these Class IC drugs, while effective for PVC suppression, paradoxically increased the risk of fatal proarrhythmia, likely due to their profound conduction slowing effects. This created a substrate favoring the development of fatal re-entrant ventricular tachyarrhythmias, particularly in the setting of ischemic heart disease and potential transient ischemia [2] [6]. The CAST findings fundamentally altered antiarrhythmic drug therapy, shifting focus away from PVC suppression in post-MI patients and leading to the withdrawal of encainide from clinical use worldwide. It remains a pivotal case study in the importance of mortality endpoints over surrogate efficacy measures in drug development [6] [8].

Properties

CAS Number

66778-36-7

Product Name

Encainide

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)

InChI Key

PJWPNDMDCLXCOM-UHFFFAOYSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Solubility

4.01e-03 g/L

Synonyms

Encainide
Encainide Hydrochloride
Encainide Hydrochloride, (+-)-Isomer
Encainide, (+)-Isomer
Encainide, (-)-Isomer
Enkaid
MJ 9067
MJ-9067
MJ9067

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.